molecular formula C20H22ClN3O5S B12174584 N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12174584
M. Wt: 451.9 g/mol
InChI Key: XNSDUVQJRQLART-UHFFFAOYSA-N
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Description

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonamide group and the methoxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the pyrrolidine ring can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(2-{[(4-fluorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H22ClN3O5S

Molecular Weight

451.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22ClN3O5S/c1-29-18-5-3-2-4-17(18)24-13-14(12-19(24)25)20(26)22-10-11-23-30(27,28)16-8-6-15(21)7-9-16/h2-9,14,23H,10-13H2,1H3,(H,22,26)

InChI Key

XNSDUVQJRQLART-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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